3-{[(Tert-butoxy)carbonyl](pentyl)amino}propanoic acid
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative. The Boc group serves as a temporary protective moiety for amines during peptide synthesis, preventing unwanted side reactions . This compound features a pentyl chain attached to the amino group, which influences its physicochemical properties, such as lipophilicity and solubility, compared to analogs with shorter or aromatic substituents. Such derivatives are critical intermediates in pharmaceutical research, particularly in the development of prodrugs and peptide-based therapeutics .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-pentylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-9-14(10-8-11(15)16)12(17)18-13(2,3)4/h5-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSZEOHLBYPXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, or tetrahydrofuran (THF), under ambient or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid are employed for BOC deprotection.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Removal of the BOC group yields the free amine.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: In the development of pharmaceuticals, particularly peptide-based drugs.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves the protection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 3-{(Tert-butoxy)carbonylamino}propanoic acid and related Boc-protected amino acids:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | pKa (Predicted/Reported) | Key Properties/Applications |
|---|---|---|---|---|---|
| 3-{(Tert-butoxy)carbonylamino}propanoic acid (Target) | C₁₃H₂₅NO₄ | ~283.34 | Pentyl amino | Not reported | Intermediate in peptide synthesis |
| 2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid | C₁₄H₁₉NO₅ | 281.30 | Phenoxy group | Not reported | Enhanced aromaticity; potential for π-π interactions |
| 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | C₉H₁₇NO₄ | 203.24 | Methyl branch | Not reported | Increased steric hindrance; chiral synthesis |
| (3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid | C₁₄H₁₈N₂O₆ | 310.30 | 3-Nitrophenyl | 4.17 ± 0.10 | Electron-withdrawing group; altered acidity |
| 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid | C₁₀H₁₇N₃O₄ | 255.26 | Diazirinyl group | Not reported | Photoaffinity labeling; crosslinking studies |
| (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | C₁₄H₁₉NO₄ | 265.31 | Phenyl group | Not reported | Aromatic interactions; chiral resolution |
Key Comparative Insights:
Acidity Modulation : The 3-nitrophenyl derivative exhibits a lower pKa (4.17) due to the electron-withdrawing nitro group, enhancing its acidity relative to aliphatic analogs.
Functional Applications: The diazirinyl group in enables photoreactivity for crosslinking studies. Phenoxy and phenyl groups facilitate aromatic interactions in drug-receptor binding.
Steric Considerations : The methyl branch in introduces steric hindrance, which may slow reaction kinetics in peptide coupling compared to linear chains.
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid, also known by its CAS number 124072-61-3, is a derivative of β-amino acids. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
- Molecular Formula : C₉H₁₇NO₄
- Molecular Weight : 203.24 g/mol
- Melting Point : 59-62 °C
- Boiling Point : Not specified
- Density : 1.1 g/cm³
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Melting Point | 59-62 °C |
| Density | 1.1 g/cm³ |
Antiviral and Antibacterial Properties
Research has indicated that compounds containing β-amino acid moieties, such as 3-{(Tert-butoxy)carbonylamino}propanoic acid, may exhibit significant antiviral and antibacterial activities. For instance, derivatives of β-amino acids have been shown to act as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza .
In vitro studies have demonstrated that certain β-amino acid derivatives can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in inflammatory diseases .
The biological activity of this compound is often attributed to its ability to modulate various signaling pathways within cells. For example:
- Cytokine Production : Inhibition of tumor necrosis factor-alpha (TNF-α) production in response to lipopolysaccharide (LPS) stimulation has been observed, which indicates anti-inflammatory properties .
- Cell Proliferation : Certain derivatives have been shown to affect cell viability and proliferation, which can be leveraged for therapeutic purposes in cancer treatment .
Case Studies
- In Vivo Models : A study evaluated the anti-inflammatory effects of a related β-amino acid derivative in mouse models. The compound demonstrated significant inhibition of carrageenan-induced paw edema, comparable to established anti-inflammatory drugs like tacrolimus .
- Antibacterial Activity : Another study reported that specific derivatives exhibited higher antibacterial activity against Gram-positive bacteria compared to traditional antibiotics like oxytetracycline, showcasing their potential as alternative therapeutic agents .
Research Findings
Recent studies have focused on optimizing the structure of β-amino acid derivatives to enhance their biological activity. High-throughput screening techniques have been employed to identify promising candidates with better efficacy and selectivity against target pathogens or inflammatory pathways .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
